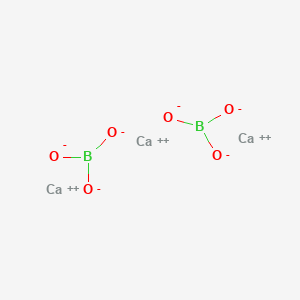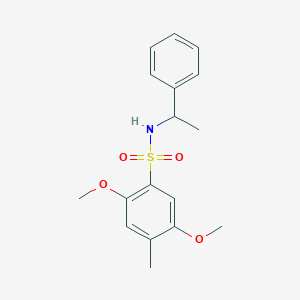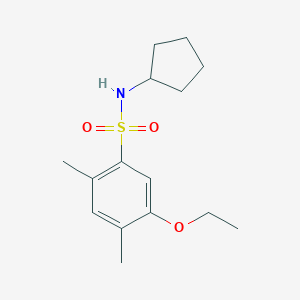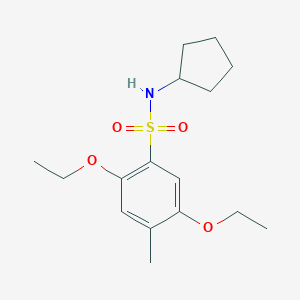![molecular formula C9H15Cl2N3O2 B224734 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea CAS No. 13909-12-1](/img/structure/B224734.png)
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the family of nitrosoureas. It is used to treat various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. CCNU has been shown to be effective in killing cancer cells by damaging their DNA and preventing them from dividing and growing.
Mechanism Of Action
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an alkylating agent that works by damaging the DNA of cancer cells. It enters the cell and forms covalent bonds with the DNA, causing cross-linking and damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death.
Biochemical And Physiological Effects
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has both biochemical and physiological effects on the body. It affects the DNA of cancer cells, causing damage and preventing them from dividing and growing. This ultimately leads to the death of cancer cells. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also affects healthy cells in the body, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Advantages And Limitations For Lab Experiments
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an important chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage the DNA of cancer cells makes it an effective treatment option for various types of cancer. However, 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also has limitations for lab experiments, as it can be toxic to healthy cells and has side effects that can affect the results of experiments.
Future Directions
There are many future directions for the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea. One area of research is the development of new formulations and delivery methods for 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea, which could improve its effectiveness and reduce its side effects. Another area of research is the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in combination with other chemotherapy drugs, which could improve its efficacy in treating cancer. Additionally, the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in animal models and clinical trials could provide valuable insights into its effectiveness and safety in treating cancer.
Synthesis Methods
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with thionyl chloride in the presence of a base. The reaction yields 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea as a yellowish crystalline powder. The synthesis of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires careful handling and monitoring to ensure high purity and yield.
Scientific Research Applications
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea works by damaging the DNA of cancer cells, preventing them from dividing and growing. This makes 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea an important chemotherapy drug in the fight against cancer.
properties
CAS RN |
13909-12-1 |
|---|---|
Product Name |
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3-[(1S,2S)-2-chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)/t7-,8-/m0/s1 |
InChI Key |
AVQDABCAQFMRFT-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)N(CCCl)N=O)Cl |
SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Canonical SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








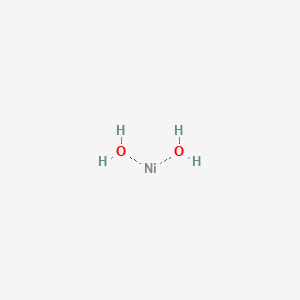
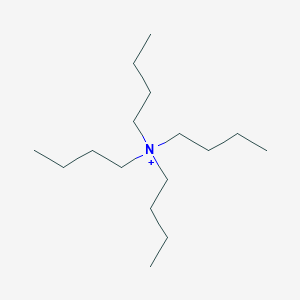
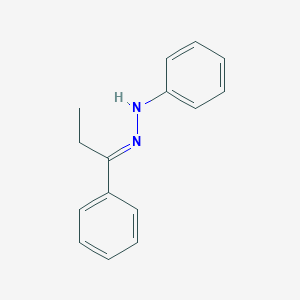
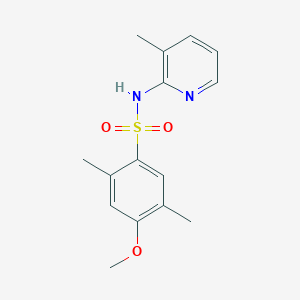
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
